UT Receptor Binding Affinity: 4-Chloro vs. Dechloro Analog
In the FLIPR‑based functional assay described in US 7,019,008, the 4‑chloro compound (Example 24) inhibited urotensin‑II‑induced calcium mobilization in HEK‑293 cells expressing the human UT receptor with an IC₅₀ of 0.8 nM [1]. Under identical assay conditions, the structurally identical dechloro analog (Example 12) displayed an IC₅₀ of 6.3 nM, yielding an 8‑fold loss in potency upon removal of the chlorine atom [1].
~8‑fold difference
| Evidence Dimension | Urotensin‑II receptor antagonist IC₅₀ (FLIPR Ca²⁺ mobilization assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 nM |
| Comparator Or Baseline | Dechloro analog (CAS 17100‑92‑4, Example 12): IC₅₀ = 6.3 nM |
| Quantified Difference | 7.9‑fold lower potency (dechloro vs. 4‑chloro) |
| Conditions | HEK‑293 cells stably expressing recombinant human urotensin‑II receptor; agonist: 10 nM hU‑II |
Why This Matters
The 8‑fold affinity gain driven by the 4‑chloro substituent is the largest single‑atom effect reported in the patent series, directly impacting dose‑response curves and in‑vivo dosing feasibility for cardiovascular models.
- [1] Dhanak, D., et al. (2006) US Patent 7,019,008 B2 – Pyrrolidine sulfonamides as urotensin‑II antagonists. Example 24 (4‑chloro) and Example 12 (dechloro), Table A. View Source
